molecular formula C29H32N3Se+ B15159856 Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]- CAS No. 711601-41-1

Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-

Cat. No.: B15159856
CAS No.: 711601-41-1
M. Wt: 501.6 g/mol
InChI Key: MQHBZGNPDUNGEY-UHFFFAOYSA-N
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Description

Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-: is an aromatic organic compound characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is notable for its unique structure, which includes three dimethylamino groups attached to a phenyl ring, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]- typically involves a Mannich reaction, where phenol, formaldehyde, and dimethylamine are reacted in a reactor under vacuum conditions. The water produced during the reaction is removed to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous removal of water and precise control of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the tertiary amine groups, converting them into secondary or primary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]- is widely used as a catalyst in epoxy resin chemistry. It acts as a homopolymerization catalyst for epoxy resins and as an accelerator with epoxy resin curing agents . It is also used in polyurethane chemistry and as a trimerization catalyst with polymeric methylene diphenyl diisocyanate.

Biology and Medicine: The compound’s ability to complex with transition metals makes it useful in biological studies involving metal ion interactions

Industry: In the industrial sector, this compound is used in the production of coatings, sealants, composites, adhesives, and elastomers. Its high functionality allows it to be grafted into polymer backbones, enhancing the properties of the resulting materials .

Mechanism of Action

The mechanism of action of Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]- involves its ability to act as a catalyst in various chemical reactions. The tertiary amine groups facilitate nucleophilic attacks, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions. These functionalities enable the compound to stabilize transition states and lower the activation energy of reactions.

Comparison with Similar Compounds

Uniqueness: Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]- is unique due to the presence of selenium, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with selenium.

Properties

CAS No.

711601-41-1

Molecular Formula

C29H32N3Se+

Molecular Weight

501.6 g/mol

IUPAC Name

[4-[4,6-bis[4-(dimethylamino)phenyl]selenopyran-2-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

InChI

InChI=1S/C29H32N3Se/c1-30(2)25-13-7-21(8-14-25)24-19-28(22-9-15-26(16-10-22)31(3)4)33-29(20-24)23-11-17-27(18-12-23)32(5)6/h7-20H,1-6H3/q+1

InChI Key

MQHBZGNPDUNGEY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=C3C=CC(=[N+](C)C)C=C3)[Se]C(=C2)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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